4-Ethylcinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of cinnamic acid derivatives, including 4-Ethylcinnamic acid, has been studied extensively. For instance, one study reported the synthesis of hydroxycinnamates (including cinnamic acid) from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another study reported the chemical grafting of 4-aminocinnamic acid onto cellulose fibers to create antibacterial materials .Molecular Structure Analysis
The molecular structure of 4-Ethylcinnamic acid consists of an aromatic ring (phenyl group) attached to an acrylic acid group . The ethyl group is attached to the phenyl ring. The exact structure can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, and 13C-NMR .Scientific Research Applications
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Cancer Treatment
- Field : Medical Science
- Application : Cinnamic acid derivatives have been reported to play a role in treating cancer .
- Methods : The structure of cinnamic acid, composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
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Treatment of Bacterial Infections
- Field : Microbiology
- Application : Cinnamic acid derivatives have been reported to play a role in treating bacterial infections .
- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
- Results : Compound 27 exhibited significant antibacterial activity on S. aureus strain of bacteria .
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Treatment of Diabetes
- Field : Endocrinology
- Application : Cinnamic acid derivatives have been reported to play a role in treating diabetes .
- Methods : The structure of cinnamic acid allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
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Treatment of Neurological Disorders
- Field : Neurology
- Application : Cinnamic acid derivatives have been reported to play a role in treating neurological disorders .
- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
- Results : Compounds 86f–h were active against both hAChE and hBuChE .
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Antioxidant Activities
- Field : Biochemistry
- Application : A series of cinnamic acid-derived acids were esterified or amidated with various moieties, bearing different biological activities, and evaluated for their antioxidant activities .
- Methods : The antioxidant and radical scavenging abilities of the compounds via inhibition of rat hepatic microsomal membrane lipid peroxidation, as well as their interaction with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), were assessed .
- Results : The majority of the obtained compounds demonstrated considerable radical scavenging and antioxidant action .
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Hypolipidemic Activities
- Field : Pharmacology
- Application : A series of cinnamic acid-derived acids were esterified or amidated with various moieties, bearing different biological activities, and evaluated for their hypolipidemic activities .
- Methods : Their hypolipidemic activity in vivo was tested .
- Results : The (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine and 4-methylpiperidine (compounds 4 and 13, respectively) significantly decreased triglycerides and total cholesterol in the plasma of hyperlipidemic rats .
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Biocatalytic Oxidation
- Field : Biochemistry
- Application : The cytochrome P450 enzyme, CYP199A4, has been found to efficiently and selectively oxidize para-substituted cinnamic acid derivatives .
- Methods : The oxidation of cinnamic acid derivatives was investigated to determine the potential of CYP199A4 to act as a biocatalyst for this important class of biological molecules .
- Results : The oxidations of both 4-methoxy- and 4-methyl-cinnamic acids were 100% selective for attack at the para substituent .
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Organic Building Blocks
- Field : Organic Chemistry
- Application : 4-Methylcinnamic acid, a derivative of cinnamic acid, is used as an organic building block .
- Methods : The structure of cinnamic acid allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
- Results : 4-Methylcinnamic acid is predominantly trans .
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Biocatalytic Oxidation
- Field : Biochemistry
- Application : The cytochrome P450 enzyme, CYP199A4, has been found to efficiently and selectively oxidize para-substituted cinnamic acid derivatives .
- Methods : The oxidation of cinnamic acid derivatives was investigated to determine the potential of CYP199A4 to act as a biocatalyst for this important class of biological molecules .
- Results : The oxidations of both 4-methoxy- and 4-methyl-cinnamic acids were 100% selective for attack at the para substituent .
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Organic Building Blocks
- Field : Organic Chemistry
- Application : 4-Methylcinnamic acid, a derivative of cinnamic acid, is used as an organic building block .
- Methods : The structure of cinnamic acid allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
- Results : 4-Methylcinnamic acid is predominantly trans .
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Decarboxylative Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : The decarboxylative cross-coupling reactions of carboxylic acids have emerged within recent years as one of the most promising strategies for constructing carbon–carbon and carbon–heteroatom bonds .
- Methods : Carboxylic acids are widely available with significant structural diversity and at low cost, and these reactions form small amounts of CO2 .
- Results : This method has been used not only because carboxylic acids are widely available with significant structural diversity and at low cost, but also because these reactions form small amounts of CO2 .
Safety And Hazards
Future Directions
The future research directions for 4-Ethylcinnamic acid could involve exploring its potential applications in various fields. For instance, its antimicrobial properties could be harnessed for developing new antibacterial materials . Additionally, its role in the synthesis of other cinnamic acid derivatives could be further explored .
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIIVCHICYNWSG-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylcinnamic acid | |
CAS RN |
28784-98-7 | |
Record name | 2-Propenoic acid, 3-(4-ethylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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